Cas no 1931949-03-9 (Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)-)

(1R,2R)-2-(3-Methylphenoxy)cyclopentanol is a chiral cyclopentanol derivative featuring a 3-methylphenoxy substituent. Its stereospecific (1R,2R) configuration makes it valuable for asymmetric synthesis and pharmaceutical applications, where enantiomeric purity is critical. The compound’s structure allows for selective reactivity in fine chemical transformations, particularly in the preparation of optically active intermediates. Its aromatic ether moiety enhances stability while maintaining functional versatility. This product is suitable for research in medicinal chemistry, catalysis, and material science, offering precise control over stereochemical outcomes. High purity grades ensure reproducibility in experimental and industrial processes. Storage under inert conditions is recommended to preserve its integrity.
Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)- structure
1931949-03-9 structure
Product name:Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)-
CAS No:1931949-03-9
MF:C12H16O2
Molecular Weight:192.254243850708
CID:5267498

Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)- 化学的及び物理的性質

名前と識別子

    • Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)-
    • インチ: 1S/C12H16O2/c1-9-4-2-5-10(8-9)14-12-7-3-6-11(12)13/h2,4-5,8,11-13H,3,6-7H2,1H3/t11-,12-/m1/s1
    • InChIKey: SUEDTHZIBSJUPT-VXGBXAGGSA-N
    • SMILES: [C@@H]1(O)CCC[C@H]1OC1=CC=CC(C)=C1

Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-361036-5.0g
(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol
1931949-03-9 95.0%
5.0g
$1406.0 2025-02-20
Enamine
EN300-361036-0.1g
(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol
1931949-03-9 95.0%
0.1g
$427.0 2025-02-20
Enamine
EN300-361036-0.5g
(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol
1931949-03-9 95.0%
0.5g
$465.0 2025-02-20
Enamine
EN300-361036-2.5g
(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol
1931949-03-9 95.0%
2.5g
$949.0 2025-02-20
Enamine
EN300-361036-0.05g
(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol
1931949-03-9 95.0%
0.05g
$407.0 2025-02-20
Enamine
EN300-361036-10.0g
(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol
1931949-03-9 95.0%
10.0g
$2085.0 2025-02-20
Enamine
EN300-361036-1.0g
(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol
1931949-03-9 95.0%
1.0g
$485.0 2025-02-20
Enamine
EN300-361036-0.25g
(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol
1931949-03-9 95.0%
0.25g
$447.0 2025-02-20

Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)- 関連文献

Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)-に関する追加情報

Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)-

Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)- is a versatile organic compound with the CAS Registry Number 1931949-03-9. This compound belongs to the class of cyclopentanols and is characterized by its unique stereochemistry and functional groups. The molecule features a cyclopentane ring with a hydroxyl group (-OH) and a phenoxy substituent (-O-C6H4-CH3) at specific positions. The stereochemistry of the compound is defined by the (1R,2R) configuration, which plays a crucial role in its chemical reactivity and biological activity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)- through various methodologies. One notable approach involves the use of asymmetric catalysis to achieve high enantioselectivity during the formation of the stereocenter. This has significantly enhanced the production efficiency and quality of the compound for both research and industrial applications.

The compound exhibits interesting physical properties due to its structure. It has a melting point of approximately 65°C and a boiling point around 150°C, making it suitable for various thermal processes. Its solubility in common organic solvents like dichloromethane and ethyl acetate facilitates its use in organic reactions. The presence of the phenoxy group introduces electronic effects that influence the compound's reactivity in nucleophilic and electrophilic reactions.

Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)- has found applications in diverse fields. In pharmaceutical research, it serves as an intermediate in the synthesis of bioactive molecules targeting various therapeutic areas such as oncology and inflammation. Its stereochemistry makes it particularly valuable in asymmetric synthesis strategies. In materials science, derivatives of this compound are being explored for their potential as building blocks in polymer synthesis and advanced materials.

Recent studies have highlighted the environmental fate of Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)-, emphasizing its biodegradability under aerobic conditions. This information is critical for assessing its safety profile and ensuring sustainable practices in its production and use.

In conclusion, Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)- is a significant compound with promising applications across multiple disciplines. Its unique structure and stereochemistry make it an invaluable tool in modern chemical research and industry.

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